6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Description
Properties
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMRXJBXNNNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507892 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77744-44-6 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Procedure
In a representative procedure, 6-hydroxyhexanoic acid (15.2 mmol) is dissolved in dry dimethylformamide (DMF, 20 mL) under inert atmospheric conditions. Imidazole (36.4 mmol) is added as a base to scavenge hydrochloric acid generated during the reaction. TBDMSCl (19.7 mmol) is introduced, and the mixture is stirred at room temperature for 30 hours. Completion is monitored via thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (30:1). The crude product is purified through silica gel chromatography, yielding 6-[(tert-butyldimethylsilyl)oxy]hexanoic acid as a colorless oil.
Mechanistic Insights
The reaction proceeds through nucleophilic attack by the hydroxyl group of 6-hydroxyhexanoic acid on the electrophilic silicon center of TBDMSCl. Imidazole facilitates deprotonation of the hydroxyl group, enhancing its nucleophilicity. The bulky tert-butyldimethylsilyl group provides steric protection, preventing undesired side reactions at the oxygen site.
Alternative Synthetic Approaches
Ester Derivatives as Precursors
A modified pathway involves synthesizing benzyl 6-[(tert-butyldimethylsilyl)oxy]hexanoate as an intermediate. In this approach, 6-[(tert-butyldimethylsilyl)oxy]hexanoic acid (13.6 mmol) is treated with potassium carbonate (68.2 mmol) and benzyl bromide (17.7 mmol) in acetone under reflux. After 6 hours, the mixture is filtered, concentrated, and purified to yield the benzyl ester derivative in 96% yield. This esterification strategy is advantageous for subsequent coupling reactions in multi-step syntheses.
Industrial-Scale Considerations
While detailed industrial protocols are scarce in open literature, patent disclosures suggest that continuous flow reactors and automated systems are employed to enhance efficiency and reproducibility in silylation reactions. For example, a patent describing statin intermediate synthesis highlights the use of tetra-n-butylammonium fluoride (TBAF) for selective desilylation in flow conditions, which could be adapted for large-scale production of silyl-protected carboxylic acids.
Reaction Optimization and Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction kinetics and yield. DMF is preferred due to its high polarity, which stabilizes the transition state during silylation. Alternatives such as dichloromethane or tetrahydrofuran (THF) result in slower reaction rates. Imidazole outperforms pyridine as a base, as evidenced by higher conversion rates in comparative studies.
Temperature and Time Dependence
Room temperature (20–25°C) is optimal for balancing reaction speed and selectivity. Elevated temperatures (>40°C) risk premature cleavage of the silyl ether, while lower temperatures (<10°C) drastically slow the reaction. A 30-hour duration ensures complete conversion without significant side product formation.
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 6-[(tert-butyldimethylsilyl)oxy]hexanoic acid. Key signals include:
- ¹H NMR (300 MHz, CDCl₃): δ 3.59 (t, J = 6.4 Hz, 2H, -OCH₂-), 2.30 (t, J = 7.5 Hz, 2H, -COOCH₂-), 1.65–1.48 (m, 4H), 1.40–1.26 (m, 2H), 0.89 (s, 9H, tert-butyl), 0.04 (s, 6H, Si(CH₃)₂).
- ¹³C NMR (75 MHz, CDCl₃): δ 178.9 (C=O), 62.3 (-OCH₂-), 34.0, 31.9, 25.1, 24.4 (alkyl chain), 18.2 (tert-butyl C), -5.4 (Si(CH₃)₂).
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) reveals a single peak at 254 nm, confirming >98% purity.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a key intermediate in statin drug synthesis. For instance, its benzyl ester derivative is alkylated and oxidized to produce lactone precursors for atorvastatin and rosuvastatin. The silyl protecting group is selectively removed using fluoride ions (e.g., TBAF) in later stages to expose the hydroxyl functionality.
Materials Science
In polymer chemistry, 6-[(tert-butyldimethylsilyl)oxy]hexanoic acid is copolymerized with ethylene glycol to create silicone-modified polyesters with enhanced thermal stability. The silyl group imparts hydrophobicity, making these materials suitable for coatings and adhesives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the silyl ether moiety, leading to the formation of silanols.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of the carboxylic acid group.
Substitution: The tert-butyldimethylsilyl group can be substituted by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) are used to cleave the silyl ether group.
Major Products:
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and reduced carboxylic derivatives.
Substitution: Alcohols and substituted silyl ethers.
Scientific Research Applications
Chemistry: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid is widely used in organic synthesis as a protecting group for hydroxyl functionalities. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. It is also employed in the synthesis of complex natural products and pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the manufacture of high-purity compounds .
Mechanism of Action
The mechanism of action of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .
Comparison with Similar Compounds
Structural Analogs with Varying Chain Lengths
A homologous series of TBS-protected hydroxy acids (C6–C9) has been synthesized to study chain-length effects:
*Yields estimated from analogous saponification procedures in .
Key Findings :
- Longer chains (C7–C9) exhibit marginally higher yields due to reduced steric hindrance during saponification .
- Solubility decreases with chain length, impacting reaction scalability in polar solvents .
Alternative Protecting Groups: TBS vs. THP
TBS-protected derivatives are compared with tetrahydropyranyl (THP)-protected analogs:
Key Findings :
- THP groups are cost-effective but unsuitable for acid-sensitive substrates .
- TBS protection is preferred for multi-step syntheses requiring orthogonal deprotection .
Functionalized Derivatives
2.3.1. Fluorescent and Bioactive Modifications
Key Findings :
2.3.2. Unsaturated Derivatives
(2E)-6-[(TBS)oxy]hex-2-enoic acid (CAS: EN300-306716) introduces a double bond, altering reactivity for Diels-Alder or Michael additions .
Biological Activity
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid (TBDMS-hexanoic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBDMS-hexanoic acid, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
TBDMS-hexanoic acid is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The general structure can be represented as follows:
Mechanisms of Biological Activity
The biological activities of TBDMS-hexanoic acid can be attributed to several mechanisms:
- Antioxidant Properties : TBDMS-hexanoic acid exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress and damage.
- Cytotoxic Effects : Studies have shown that TBDMS-hexanoic acid can induce apoptosis in various cancer cell lines, including HepG2 liver cancer cells. This effect is mediated through the modulation of cell cycle arrest and apoptosis pathways.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.
Anticancer Activity
A study investigating the anticancer properties of TBDMS-hexanoic acid revealed its selective cytotoxicity towards HepG2 cells with an IC50 value of 27.3 µg/ml. The compound was shown to induce apoptosis, as evidenced by increased sub-G1 apoptotic cells and elevated reactive oxygen species (ROS) levels in treated cells .
Case Study: HepG2 Cells
In vitro experiments demonstrated that treatment with TBDMS-hexanoic acid led to:
- Increased Apoptosis : Flow cytometry analysis indicated a significant increase in apoptotic cells.
- Cell Cycle Arrest : The compound caused G1 phase arrest, preventing further cell division.
- Protein Expression Changes : Alterations in protein expression related to cell cycle regulation and apoptosis were observed, highlighting its mechanism of action .
Comparative Analysis
The following table summarizes the biological activities reported for TBDMS-hexanoic acid compared to other related compounds:
| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | 27.3 µg/ml | Induces apoptosis, cell cycle arrest |
| Other silylated fatty acids | Moderate | Varies | Varies |
| Standard antioxidants (e.g., Vitamin C) | High | Not applicable | Scavenges free radicals |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-[(tert-butyldimethylsilyl)oxy]-hexanoic acid?
- Methodology : The compound is typically synthesized via silylation of a hexanoic acid derivative. A common approach involves:
Protection : Reacting 6-hydroxyhexanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole) in anhydrous DMF or THF to introduce the TBDMS group at the hydroxyl position .
Oxidation : If starting from an alcohol precursor, oxidation using pyridinium dichromate (PDC) in DMF converts the terminal alcohol to the carboxylic acid .
- Key Considerations : Ensure anhydrous conditions to prevent premature deprotection. Monitor reaction progress via TLC or GC-MS.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the TBDMS group (δ ~0.1 ppm for Si-CH) and carboxylic acid proton (δ ~12 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (Si-C) validate functional groups .
- Mass Spectrometry : GC-MS or LC-MS confirms molecular weight and fragmentation patterns, particularly the loss of the tert-butyl group (m/z 57) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in silylation and oxidation steps?
- Methodology :
- Temperature Control : Silylation proceeds efficiently at 0–25°C, while oxidation with PDC requires room temperature to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for silylation to stabilize intermediates. For oxidation, DMF enhances solubility of hydrophobic intermediates .
- Catalyst Screening : Test bases like DBU or DMAP to accelerate silylation. Compare oxidizing agents (e.g., Jones reagent vs. PDC) for cleaner conversion .
Q. What computational approaches aid in predicting regioselectivity and stability of the TBDMS-protected intermediate?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model steric and electronic effects influencing silylation regioselectivity .
- Reaction Pathway Analysis : Transition state modeling identifies energy barriers for competing pathways (e.g., protection at C6 vs. other hydroxyl positions) .
- Data-Driven Optimization : Machine learning algorithms correlate experimental parameters (e.g., solvent polarity, temperature) with yield data to predict optimal conditions .
Q. How can researchers address discrepancies in reported deprotection methods for TBDMS groups under acidic conditions?
- Methodology :
- Controlled Hydrolysis : Compare trifluoroacetic acid (TFA) in DCM vs. HF-pyridine in THF. Monitor deprotection kinetics via H NMR to identify side products (e.g., over-hydrolysis) .
- Data Reconciliation : Cross-reference literature reports with experimental validation. For example, if TFA causes partial decomposition, switch to buffered conditions (e.g., TBAF in THF) .
Data Contradiction Analysis
Resolving inconsistencies in oxidation yields for 6-hydroxyhexanoic acid derivatives
- Case Study :
- Conflict : Pyridinium dichromate (PDC) yields 40–70% in DMF , while Jones reagent (CrO/HSO) achieves >80% but risks over-oxidation.
- Resolution :
Mechanistic Insight : PDC’s milder acidity minimizes carboxylate over-oxidation to CO.
Experimental Adjustments : Add molecular sieves to absorb water and stabilize the reactive intermediate .
Validation : Compare C NMR spectra for purity; quantify residual alcohol via GC-MS .
Applications in Academic Research
Q. How is this compound utilized in nucleotide synthesis?
- Methodology : The TBDMS group protects hydroxyls in sugar moieties during phosphoramidite-based oligonucleotide synthesis. For example, it stabilizes ribose intermediates against nucleophilic attack, enabling selective coupling .
Q. What role does it play in lipid conjugation studies?
- Methodology : The carboxylic acid moiety facilitates coupling to lipid amines via EDC/NHS chemistry. Applications include synthesizing fluorescent lipid probes for membrane dynamics studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
